

A Comparative Analysis of Deoxybrevianamide E and Brevianamide E Characterization Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization data for **Deoxybrevianamide E** and its closely related natural product, Brevianamide E. The information presented is compiled from the total synthesis efforts described by Schkeryantz et al. in the Journal of the American Chemical Society. This document aims to be a valuable resource for researchers working with these or similar indole alkaloids.

Physical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic data for **Deoxybrevianamide E** and Brevianamide E, facilitating a direct comparison of their properties.

Table 1: Physical Properties

Property	Deoxybrevianamide E	Brevianamide E
Appearance	White Solid	White Solid
Melting Point	224-226 °C	220-222 °C
Optical Rotation	[α] ²³ D -68.2° (c 1.0, CHCl ₃)	[α] ²³ D -35.6° (c 1.0, CHCl ₃)
Molecular Formula	C21H25N3O2	C21H25N3O3
Molecular Weight	351.45 g/mol	367.45 g/mol



Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton	Deoxybrevianamide E (δ, ppm)	Brevianamide E (δ, ppm)
H-1'	7.95 (br s, 1H)	8.10 (br s, 1H)
H-4'	7.53 (d, J=7.8 Hz, 1H)	7.35 (d, J=7.5 Hz, 1H)
H-5'	7.12 (t, J=7.5 Hz, 1H)	7.15 (t, J=7.5 Hz, 1H)
H-6'	7.08 (t, J=7.5 Hz, 1H)	7.09 (t, J=7.5 Hz, 1H)
H-7'	7.32 (d, J=8.0 Hz, 1H)	7.28 (d, J=8.0 Hz, 1H)
H-3	4.15 (dd, J=9.0, 4.5 Hz, 1H)	4.25 (dd, J=9.5, 4.0 Hz, 1H)
H-8a	3.95 (m, 1H)	4.05 (m, 1H)
H-6	3.40-3.55 (m, 2H)	3.45-3.60 (m, 2H)
H-10	3.30 (dd, J=14.5, 4.5 Hz, 1H)	3.35 (dd, J=15.0, 4.0 Hz, 1H)
H-10'	3.15 (dd, J=14.5, 9.0 Hz, 1H)	3.20 (dd, J=15.0, 9.5 Hz, 1H)
H-7	1.80-2.10 (m, 4H)	1.85-2.15 (m, 4H)
H-12	6.25 (dd, J=17.5, 10.5 Hz, 1H)	6.15 (dd, J=17.5, 10.5 Hz, 1H)
H-13 (cis)	5.10 (d, J=10.5 Hz, 1H)	5.15 (d, J=10.5 Hz, 1H)
H-13 (trans)	5.05 (d, J=17.5 Hz, 1H)	5.10 (d, J=17.5 Hz, 1H)
H-14	1.50 (s, 6H)	1.45 (s, 6H)

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)



Carbon	Deoxybrevianamide E (δ, ppm)	Brevianamide E (δ, ppm)
C-1	169.8	170.1
C-4	165.7	166.0
C-3	59.8	59.5
C-5a	53.2	53.0
C-6	45.3	45.5
C-7	24.9	25.1
C-8	22.4	22.6
C-8a	29.1	29.3
C-2'	147.2	147.5
C-3'	108.9	109.2
C-3a'	136.1	136.3
C-4'	119.8	120.0
C-5'	119.6	119.8
C-6'	122.1	122.3
C-7'	111.1	111.3
C-7a'	127.9	128.1
C-10	28.1	28.3
C-11	40.2	40.5
C-12	145.1	145.3
C-13	112.9	113.1
C-14	27.8	28.0

Table 4: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data



Data Type	Deoxybrevianamide E	Brevianamide E
IR (film, cm ⁻¹)	3220, 2970, 1670, 1450, 1380	3300, 2975, 1680, 1455, 1385
HRMS (FAB)	m/z 352.2025 [(M+H)+]	m/z 368.1974 [(M+H)+]
Calculated Mass	352.2025 for C21H26N3O2	368.1974 for С21H26N3O3

Experimental Protocols

The following are the general methodologies employed for the characterization of **Deoxybrevianamide E** and Brevianamide E.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance as an internal standard (CDCl₃: δ 7.26 for ¹H and δ 77.0 for ¹³C).
- Mass Spectrometry (MS): High-resolution mass spectra were obtained on a JEOL JMS-DX303HF mass spectrometer using Fast Atom Bombardment (FAB).
- Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 1600 series FTIR spectrometer. Samples were analyzed as a thin film.
- Optical Rotation: Optical rotations were measured on a Perkin-Elmer 241 polarimeter at the sodium D line (589 nm) at 23 °C. Concentrations (c) are reported in g/100 mL.
- Melting Point: Melting points were determined on a Thomas-Hoover capillary melting point apparatus and are uncorrected.

Visualizations

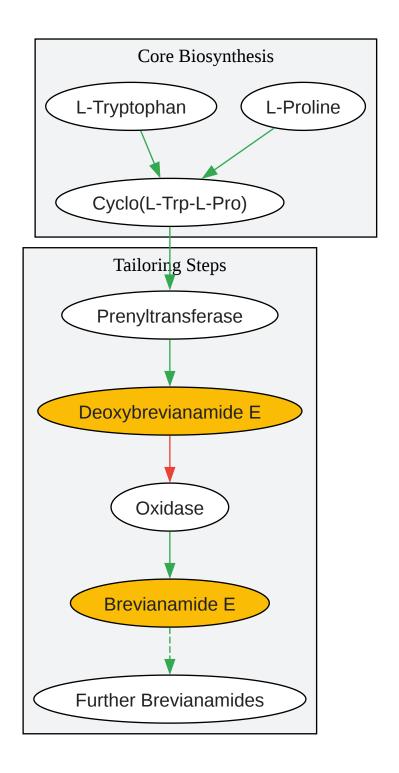
The following diagrams illustrate the synthetic and biosynthetic context of **Deoxybrevianamide E**.





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Caption: Total synthesis workflow for **Deoxybrevianamide E** and Brevianamide E.



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Caption: Proposed biosynthetic pathway leading to **Deoxybrevianamide E** and Brevianamide E.

• To cite this document: BenchChem. [A Comparative Analysis of Deoxybrevianamide E and Brevianamide E Characterization Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022580#literature-comparison-of-deoxybrevianamide-e-characterization-data]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com